(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone is a chemical compound with a wide range of applications in various fields of scientific research. It has been studied for its potential role in drug development. The compound has a molecular formula of C13H24N2O2 and a molecular weight of 240.34 .
Synthesis Analysis
Piperidine derivatives, such as (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone is based on the piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Scientific Research Applications
Drug Design and Development
Piperidine derivatives, such as “(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . This compound has been studied for its potential role in drug development.
Chronic Pain Treatment
Anti-Inflammatory Applications
Synthesis of Piperidine Derivatives
This compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
“(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone” can be used in the biological evaluation of potential drugs containing piperidine moiety .
Alkaloid Synthesis
Piperidine derivatives are also present in alkaloids , suggesting that “(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone” could potentially be used in the synthesis of these naturally occurring organic compounds.
properties
IUPAC Name |
(4-ethoxypiperidin-1-yl)-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-12-5-9-15(10-6-12)13(16)11-3-7-14-8-4-11/h11-12,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOIJLAXRSDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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